molecular formula C22H17BrN2O4 B3646015 (5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione

(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione

Cat. No.: B3646015
M. Wt: 453.3 g/mol
InChI Key: UNTSENVPFQMEDT-VCHYOVAHSA-N
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Description

(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound with a complex structure It features a benzylidene group attached to an imidazolidine-2,4-dione core, with additional substituents including a bromine atom, a methoxy group, and a naphthalen-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the benzylidene group through a condensation reaction. The bromine and methoxy substituents can be introduced via halogenation and methylation reactions, respectively. The naphthalen-2-ylmethoxy group is usually added through an etherification reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in derivatives with different halogen or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems and processes.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: Its unique structure and reactivity could make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione include other benzylidene imidazolidine-2,4-dione derivatives with different substituents, such as:

  • (5E)-5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione
  • (5E)-5-[3-bromo-5-ethoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

(5E)-5-[[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O4/c1-28-19-11-14(10-18-21(26)25-22(27)24-18)9-17(23)20(19)29-12-13-6-7-15-4-2-3-5-16(15)8-13/h2-11H,12H2,1H3,(H2,24,25,26,27)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTSENVPFQMEDT-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Br)OCC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)Br)OCC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione
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(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione
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(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione
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(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione
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(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione
Reactant of Route 6
(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione

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